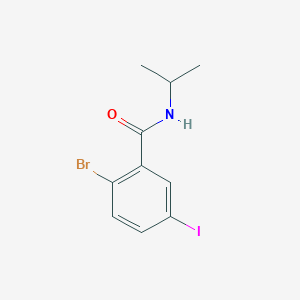

2-Bromo-5-iodo-N-isopropylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodo-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrINO/c1-6(2)13-10(14)8-5-7(12)3-4-9(8)11/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJUSGFMEFIARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 Iodo N Isopropylbenzamide

Chemoselective Synthesis via Acyl Halide Amidation

The most direct approach to synthesizing 2-Bromo-5-iodo-N-isopropylbenzamide involves the amidation of a corresponding acyl halide, specifically 5-Bromo-2-iodobenzoyl chloride, with isopropylamine (B41738). This method is predicated on the high reactivity of acyl chlorides toward nucleophilic attack by amines. The term "chemoselective" here implies favoring the desired amide bond formation over potential side reactions. While traditional methods for amide synthesis are robust, they can be limited by factors like moisture sensitivity and the potential for side reactions. researchgate.netrsc.org

The successful synthesis of the target compound via this route hinges on the careful optimization of several reaction parameters. The reaction involves the nucleophilic acyl substitution of 5-Bromo-2-iodobenzoyl chloride with isopropylamine. A key byproduct of this reaction is hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the isopropylamine reactant, which would render it non-nucleophilic.

Key parameters for optimization include:

Stoichiometry: Typically, a slight excess of the amine or the use of two equivalents is employed—one to act as the nucleophile and the second to act as a base to scavenge the generated HCl. However, using a more economical, non-nucleophilic base is often preferred.

Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Reaction Time: Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion and minimize the formation of impurities.

Table 1: Hypothetical Optimization of Amidation Reaction Conditions

| Entry | Isopropylamine (Equivalents) | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2.2 | None | 0 to 25 | 4 | 75 |

| 2 | 1.1 | Triethylamine (1.2) | 0 to 25 | 2 | 88 |

| 3 | 1.1 | Pyridine (1.2) | 0 to 25 | 3 | 82 |

| 4 | 1.1 | DIPEA (1.2) | 0 to 25 | 2 | 91 |

| 5 | 1.1 | Triethylamine (1.2) | -10 to 25 | 2 | 90 |

This table presents plausible data for optimizing the synthesis of this compound based on established amidation principles.

The choice of solvent and base is critical in acyl halide amidation reactions. The ideal solvent should be inert to the reactants and capable of dissolving both the starting materials and intermediates.

Solvent Systems: Aprotic solvents are standard. Dichloromethane (DCM) and chloroform (B151607) are often used due to their excellent solvent properties and ease of removal post-reaction. Tetrahydrofuran (THF) and diethyl ether are also viable options. The polarity of the solvent can influence the reaction rate, but inertness is the primary concern.

Tertiary Amine Bases: A non-nucleophilic tertiary amine is commonly added to neutralize the HCl byproduct. Triethylamine (TEA) is a frequent choice due to its efficacy and cost-effectiveness. Diisopropylethylamine (DIPEA), also known as Hünig's base, is sterically hindered and less likely to engage in side reactions, sometimes leading to cleaner reactions and higher yields. Pyridine can also be used, though its nucleophilicity can sometimes lead to complications.

Table 2: Effect of Solvent and Base on Amidation Yield

| Entry | Solvent | Base | Yield (%) | Purity (%) |

| 1 | Dichloromethane | Triethylamine | 88 | 95 |

| 2 | Tetrahydrofuran | Triethylamine | 85 | 94 |

| 3 | Toluene | Triethylamine | 80 | 92 |

| 4 | Dichloromethane | DIPEA | 91 | 98 |

| 5 | Dichloromethane | Pyridine | 82 | 90 |

This table provides a comparative analysis based on general principles of solvent and base selection in amide synthesis.

Comparing this synthesis with that of other substituted N-isopropylbenzamides provides valuable context. For instance, the synthesis of N-isopropylbenzamide from benzoyl chloride and isopropylamine is a standard textbook reaction. The presence of two halogen substituents on the aromatic ring in 5-Bromo-2-iodobenzoyl chloride—one electron-withdrawing (bromo) and one weakly electron-donating but sterically bulky (iodo)—can influence the electrophilicity of the acyl carbon. The steric hindrance from the ortho-iodo group might slightly decrease the reaction rate compared to an un-substituted benzoyl chloride, necessitating slightly longer reaction times or marginally higher temperatures to achieve comparable yields. Studies on the synthesis of various aminoacyl-tRNA synthetase inhibitors have involved the formation of complex amide bonds, highlighting the robustness of this synthetic approach across diverse substrates. nih.gov

Regioselective Halogenation Strategies on N-isopropylbenzamide Precursors

An alternative and often more elegant strategy involves the synthesis of a simpler precursor, N-isopropylbenzamide, followed by the controlled, regioselective introduction of the bromo and iodo substituents. This approach offers greater flexibility and can avoid potential issues with the stability or availability of the polysubstituted acyl chloride.

Electrophilic aromatic substitution is the fundamental mechanism for introducing halogens onto the benzene (B151609) ring. youtube.com The N-isopropylamido group (-CONHCH(CH₃)₂) is an ortho-, para-directing group. However, due to the steric bulk of the amide group, substitution at the ortho position can be hindered, favoring the para position. To achieve the desired 2-bromo-5-iodo substitution pattern, a multi-step process is required.

A plausible sequence could be:

Bromination of N-isopropylbenzamide: Direct bromination using Br₂ and a Lewis acid catalyst like FeBr₃ would likely yield 4-bromo-N-isopropylbenzamide as the major product. Achieving ortho-bromination requires a different strategy, such as Directed Ortho-Metalation.

Iodination: Subsequent iodination of a brominated intermediate would be directed by the existing groups. For example, iodinating 2-bromo-N-isopropylbenzamide would likely place the iodine at the 5-position, which is para to the bromine and meta to the amide director, a position activated by the bromine. Reagents like N-Iodosuccinimide (NIS) in the presence of an acid catalyst are effective for iodination. google.com

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.orgharvard.edu The amide functionality is one of the most powerful DMGs. organic-chemistry.orgnih.gov

The DoM strategy for synthesizing this compound would proceed as follows:

Ortho-Lithiation: N-isopropylbenzamide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.org The amide group chelates the lithium cation, directing the deprotonation specifically to one of the ortho positions to form an aryllithium intermediate. wikipedia.orgbaranlab.org

Electrophilic Quench (Halogenation): This highly reactive aryllithium species is then quenched with an electrophilic halogen source. To install the bromine at the 2-position, a source like 1,2-dibromo-1,1,2,2-tetrachloroethane or hexachloroethane (B51795) could be used.

Second Halogenation: The resulting 2-bromo-N-isopropylbenzamide can then be subjected to a standard electrophilic iodination. The ortho-bromo and amide groups would direct the incoming iodine electrophile to the 5-position.

This DoM protocol offers superior regiocontrol compared to classical electrophilic aromatic substitution, making it a highly attractive and advanced methodology for this specific synthetic target. wikipedia.orgorganic-chemistry.org

Table 3: Reagents for Directed Ortho-Metalation and Halogenation

| Step | Substrate | Reagents | Product |

| 1. Ortho-Bromination (DoM) | N-isopropylbenzamide | 1. sec-BuLi, TMEDA, THF, -78 °C2. 1,2-Dibromotetrafluoroethane | 2-Bromo-N-isopropylbenzamide |

| 2. Iodination | 2-Bromo-N-isopropylbenzamide | N-Iodosuccinimide (NIS), Trifluoroacetic acid | This compound |

This table outlines a viable synthetic sequence using the Directed Ortho-Metalation strategy.

Modular Synthesis Approaches Utilizing Functional Group Interconversions

Modular synthesis relies on the stepwise construction of a target molecule from key building blocks, where functional groups are transformed in a controlled manner. For this compound, this involves preparing a core halogenated scaffold and then introducing the N-isopropylamide side chain.

Synthetic Routes from Halogenated Benzoic Acid Derivatives (e.g., 5-iodo-2-bromo-benzoic acid)

A primary and direct route to this compound involves the amidation of a corresponding benzoic acid derivative. The key intermediate for this approach is 2-bromo-5-iodobenzoic acid.

The synthesis of 2-bromo-5-iodobenzoic acid can be achieved from different starting materials. One documented method starts with 2-bromobenzoic acid, which is iodinated using N-iodosuccinimide (NIS) in an acidic medium. google.com Another approach utilizes 5-amino-2-bromobenzoic acid, which undergoes a Sandmeyer-type reaction involving diazotization followed by treatment with an iodide source. google.com

Once 2-bromo-5-iodobenzoic acid is obtained, it can be converted into the final product, this compound. This transformation is a standard amidation reaction. The carboxylic acid is typically activated first to facilitate the reaction with isopropylamine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. This intermediate then readily reacts with isopropylamine, often in the presence of a base to neutralize the HCl byproduct, to yield the desired N-isopropylbenzamide.

A representative reaction scheme is detailed below:

Step 1: Synthesis of 2-bromo-5-iodobenzoic acid A method for preparing the precursor 5-iodo-2-bromobenzoic acid starts with o-bromobenzoic acid. google.com

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| o-Bromobenzoic acid | N-Iodosuccinimide (NIS), 30% Hydrochloric acid | N/A | 5-10°C, 1-2h | 5-Iodo-2-bromobenzoic acid | 72% |

Step 2: Amidation to form this compound This step involves converting the carboxylic acid to an acyl chloride, followed by reaction with isopropylamine.

| Starting Material | Reagents | Solvent | Conditions | Product |

| 2-Bromo-5-iodobenzoic acid | 1. Thionyl chloride (SOCl₂) 2. Isopropylamine, Base (e.g., Triethylamine) | Toluene (Step 1), Dichloromethane (Step 2) | 1. 50°C, 3-5h 2. Room Temperature | This compound |

This table represents a generalized procedure for the amidation step, a standard transformation in organic synthesis.

Preparation via Halogenated Benzaldehyde (B42025) or Benzyl (B1604629) Alcohol Intermediates (e.g., 2-bromo-5-iodobenzaldehyde (B1440543), 2-bromo-5-iodo-benzyl alcohol)

An alternative strategy involves synthesizing a halogenated benzyl alcohol or benzaldehyde intermediate, which is then oxidized to the corresponding carboxylic acid before the final amidation step. This multi-step approach offers flexibility and can be advantageous depending on the availability of starting materials.

The key intermediate, 2-bromo-5-iodobenzyl alcohol, can be prepared through various routes. A patented method describes a four-step synthesis starting from o-toluidine (B26562) (2-methylaniline). google.com Another patent details its preparation from o-bromobenzoic acid via reduction of the 5-iodo-2-bromobenzoyl chloride intermediate. google.com

Synthetic Route to 2-bromo-5-iodo-benzyl alcohol: google.com

| Step | Starting Material | Reagents | Conditions | Product | Yield |

| 1 | 5-Iodo-2-bromobenzoic acid | Thionyl chloride | 50°C, 3-5h | 5-Iodo-2-bromobenzoyl chloride | 90% |

| 2 | 5-Iodo-2-bromobenzoyl chloride | Sodium borohydride | 0-10°C, 5-20h | 5-Iodo-2-bromobenzyl alcohol | 80% |

Once 2-bromo-5-iodobenzyl alcohol is synthesized, it must be oxidized to the carboxylic acid level to enable the subsequent amidation. This can be achieved in a two-step process (oxidation to aldehyde, then to acid) or a one-step process using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or Jones reagent. The resulting 2-bromo-5-iodobenzoic acid is then converted to this compound as described in section 2.3.1.

Alternatively, 2-bromo-5-iodobenzaldehyde can be used as the intermediate. This aldehyde is a versatile building block in organic synthesis. smolecule.comchemicalbook.com The aldehyde can be oxidized to 2-bromo-5-iodobenzoic acid using various oxidizing agents, such as potassium permanganate or chromium trioxide. Following oxidation, the amidation reaction with isopropylamine is carried out to furnish the final product.

This modular approach, utilizing functional group interconversions from benzyl alcohols or benzaldehydes, provides a robust and adaptable pathway for the synthesis of this compound and its analogues.

Comprehensive Spectroscopic and Structural Characterization Techniques for Research Applications

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the application of high-field NMR, a comprehensive understanding of the atomic connectivity and spatial arrangement of 2-Bromo-5-iodo-N-isopropylbenzamide can be achieved.

High-Field Proton (¹H) NMR Analysis: Chemical Shift Anisotropy, Spin-Spin Coupling, and Conformational Dynamics

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and isopropyl protons. The aromatic region is expected to show a complex splitting pattern due to the spin-spin coupling between the non-equivalent protons on the trisubstituted benzene (B151609) ring.

Based on the analysis of similar compounds, such as 1-bromo-4-iodobenzene and other substituted benzoic acids, the proton ortho to the bromine atom (H-3) would likely appear as a doublet, with its chemical shift influenced by the deshielding effect of the adjacent bromine. The proton between the iodine and the amide group (H-6) is also expected to be a doublet, significantly deshielded by the neighboring electron-withdrawing amide functionality. The proton meta to both the bromine and the amide (H-4) would likely present as a doublet of doublets, with coupling constants corresponding to its interaction with both H-3 and H-6.

The N-isopropyl group will display a characteristic set of signals. The methine proton (-CH) is expected to appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) will, in turn, appear as a doublet, integrating to six protons. The chemical shifts of these protons are influenced by the electronic environment of the amide bond.

Conformational dynamics, such as restricted rotation around the amide C-N bond, could lead to broadening of the signals for the isopropyl group, particularly at lower temperatures. This phenomenon arises from the partial double bond character of the amide linkage.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-3 | 7.8 - 8.0 | d | ~2.0 (⁴J) |

| Aromatic H-4 | 7.6 - 7.8 | dd | ~8.5 (³J), ~2.0 (⁴J) |

| Aromatic H-6 | 7.3 - 7.5 | d | ~8.5 (³J) |

| N-H | 7.0 - 8.0 | br s | - |

| Isopropyl -CH | 4.1 - 4.3 | sept | ~6.8 |

| Isopropyl -CH₃ | 1.2 - 1.4 | d | ~6.8 |

Note: These are predicted values based on analogous compounds and are subject to variation based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis: Quaternary Carbon Assignment and Substituent Effects

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, a total of 10 distinct carbon signals are expected.

The carbonyl carbon (C=O) of the amide group is anticipated to resonate at the most downfield position, typically in the range of 165-170 ppm. The aromatic region will display six signals, two of which will be quaternary carbons (C-1, C-2, and C-5). The carbon bearing the bromine (C-2) and the carbon bearing the iodine (C-5) will be significantly influenced by the halogen substituent effects. The carbon attached to the amide group (C-1) will also be a quaternary carbon. The remaining three aromatic carbons will be protonated (C-3, C-4, and C-6), and their chemical shifts can be assigned with the aid of 2D NMR techniques.

The isopropyl group will exhibit two signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| Aromatic C-1 | 138 - 142 |

| Aromatic C-2 | 118 - 122 |

| Aromatic C-3 | 134 - 138 |

| Aromatic C-4 | 130 - 134 |

| Aromatic C-5 | 90 - 95 |

| Aromatic C-6 | 128 - 132 |

| Isopropyl -CH | 42 - 45 |

| Isopropyl -CH₃ | 21 - 24 |

Note: These are predicted values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Complete Assignment and Stereochemical Analysis

To unambiguously assign all proton and carbon signals and to probe the spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons. For this compound, COSY would show correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6). It would also confirm the coupling between the isopropyl methine proton and the methyl protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be instrumental in definitively assigning the signals for the protonated aromatic carbons (C-3, C-4, and C-6) and the isopropyl carbons (-CH and -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the N-H proton to the carbonyl carbon and the isopropyl methine carbon. The aromatic protons would show correlations to neighboring and more distant carbons, aiding in the assignment of the quaternary carbons. For instance, H-6 would be expected to show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In this compound, a NOESY experiment could reveal through-space interactions between the isopropyl methine proton and the aromatic proton at the 6-position, providing insights into the preferred conformation of the N-isopropyl group relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

Evaluation of Ionization Methods (e.g., APCI-positive, ESI-positive) for Optimal Sensitivity and Accuracy

For a molecule like this compound, both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) in the positive ion mode are suitable techniques. ESI-positive mode would likely yield the protonated molecule [M+H]⁺ as the base peak, providing a highly accurate mass measurement that can be used to confirm the elemental composition. APCI is also a viable option and may produce a prominent molecular ion peak. The choice between these methods would be guided by the desire to optimize sensitivity and the stability of the molecular ion.

Investigation of Characteristic Fragmentation Patterns for Structural Confirmation

The fragmentation of this compound in the mass spectrometer provides valuable structural information. Common fragmentation pathways for N-alkylbenzamides involve cleavage of the amide bond and fragmentation of the alkyl substituent.

A characteristic fragmentation would be the loss of the isopropyl group, leading to the formation of a 2-bromo-5-iodobenzamide cation. Another prominent fragmentation pathway would involve the cleavage of the C-N bond of the amide, resulting in a 2-bromo-5-iodobenzoyl cation. The presence of bromine and iodine atoms would also be evident from their characteristic isotopic patterns in the mass spectrum, although iodine is monoisotopic. The high-resolution capabilities of the mass spectrometer would allow for the unambiguous determination of the elemental composition of each fragment ion, further confirming the structure of the parent molecule.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Structure |

| 381/383 | [M+H]⁺ (protonated molecule) |

| 338/340 | [M - C₃H₇]⁺ |

| 310/312 | [M - C₃H₇ - CO]⁺ |

| 283/285 | [C₇H₄BrIO]⁺ (2-bromo-5-iodobenzoyl cation) |

Note: The presence of bromine will result in isotopic peaks with a characteristic ~1:1 ratio for ions containing bromine.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification and Molecular Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "molecular fingerprint" characterized by absorption bands corresponding to specific vibrational modes of the chemical bonds within the molecule.

The primary vibrational bands anticipated for this compound are associated with the amide group and the substituted aromatic ring. The N-H stretching vibration of the secondary amide is expected to appear as a distinct band in the region of 3400-3200 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding, with intermolecular hydrogen bonding typically resulting in a broader and lower frequency band.

The carbonyl (C=O) stretching vibration of the amide group, often referred to as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum. For N-isopropylbenzamide derivatives, this band is typically observed in the range of 1680-1630 cm⁻¹. The electron-withdrawing effects of the bromine and iodine substituents on the aromatic ring may slightly shift the position of this band.

The N-H bending vibration, or the Amide II band, is another key diagnostic feature and is expected to appear in the 1550-1510 cm⁻¹ region. This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

Vibrations associated with the aromatic ring will also be prominent. The C=C stretching vibrations within the benzene ring typically give rise to a group of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic ring (1,2,4-trisubstituted) will influence the appearance of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region, which can provide further structural confirmation.

The C-N stretching vibration of the amide group is expected to be observed in the 1300-1200 cm⁻¹ range. The presence of the halogen substituents will also give rise to characteristic C-Br and C-I stretching vibrations. The C-Br stretch is typically found in the 700-500 cm⁻¹ region, while the C-I stretch appears at even lower frequencies, generally in the 600-485 cm⁻¹ range.

An interactive data table summarizing the expected IR absorption bands for this compound, based on the analysis of related compounds, is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3400-3200 | Medium |

| C=O (Amide I) | Stretching | 1680-1630 | Strong |

| N-H (Amide II) | Bending | 1550-1510 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium-Weak |

| C-N (Amide) | Stretching | 1300-1200 | Medium |

| C-H (Aromatic) | Out-of-plane Bending | 900-650 | Medium-Strong |

| C-Br | Stretching | 700-500 | Medium-Strong |

| C-I | Stretching | 600-485 | Medium-Strong |

This table presents expected values based on spectral data of analogous compounds. Actual experimental values may vary.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. Assuming that single crystals of this compound can be grown, a detailed crystallographic study would reveal its precise molecular geometry and packing in the solid state.

Although specific crystallographic data for this compound is not available in the reviewed literature, we can predict certain structural features based on the known crystal structure of the parent compound, N-isopropylbenzamide. The crystal structure of N-isopropylbenzamide reveals a monoclinic crystal system. It is anticipated that the introduction of the bulky bromine and iodine atoms onto the phenyl ring would significantly alter the unit cell parameters and potentially the crystal system itself.

The analysis would determine the torsion angle between the plane of the aromatic ring and the amide group, which is a key conformational feature of benzamides. In N-isopropylbenzamide, this dihedral angle is approximately 30.0°. The steric hindrance introduced by the ortho-bromo substituent in this compound is likely to cause a significant increase in this torsion angle.

A hypothetical data table for the crystal structure of this compound is presented below, based on anticipated structural features.

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 (for Orthorhombic) |

| β (°) | To be determined (for Monoclinic) |

| γ (°) | 90 (for Orthorhombic) |

| Volume (ų) | To be determined |

| Z | To be determined |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, Halogen bonds |

This table is predictive and awaits experimental verification.

The presence of an iodine atom in this compound makes it a potential precursor for the synthesis of hypervalent iodine compounds. These species, where the iodine atom exceeds the usual octet of electrons, are of significant interest as versatile reagents in organic synthesis.

A comparative crystallographic study of this compound and its derived hypervalent iodine species would provide valuable insights into the structural changes that occur upon oxidation of the iodine atom. Hypervalent iodine(III) compounds, often referred to as λ³-iodanes, typically adopt a pseudo-trigonal bipyramidal geometry. In such structures, the most electronegative ligands occupy the axial positions, while the less electronegative aryl group and the lone pairs of electrons reside in the equatorial positions.

For a hypervalent iodine(III) derivative of this compound, such as a diacetate or dichloride species, the two heteroatom ligands (e.g., acetate or chloride) would occupy the axial positions of the trigonal bipyramid. The C-I bond length to the phenyl ring would be expected to be shorter than the I-ligand bonds in the axial positions. The L-I-L bond angle (where L is the axial ligand) would be close to 180°.

The crystal packing of these hypervalent iodine species would also be of interest, with the potential for intermolecular interactions involving the hypervalent iodine center and the amide functionality. A comparative analysis of the bond lengths, bond angles, and intermolecular interactions between the parent iodo-compound and its hypervalent derivative would provide a deeper understanding of the structure and bonding in these fascinating molecules.

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 5 Iodo N Isopropylbenzamide

Elucidation of Reaction Mechanisms for Hypervalent Iodine Intermediate Formation

The presence of an iodine atom on the aromatic ring of 2-Bromo-5-iodo-N-isopropylbenzamide allows for its oxidation to a hypervalent iodine species, which can act as a precursor to various functionalized products. A key transformation in this context is the oxidative cyclization to form benziodazolone derivatives.

Kinetic and Thermodynamic Studies of Oxidative Cyclization to Benziodazolone Derivatives

The oxidative cyclization of 2-iodobenzamides to form benziodazolones is a critical step in many synthetic applications of these compounds. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, studies on analogous N-alkenylamides provide a framework for understanding this process. nih.govresearchgate.netscilit.com The reaction is typically initiated by an oxidizing agent, which converts the iodine(I) atom to a reactive iodine(III) species.

The rate of this cyclization is found to be dependent on the electronic nature of the iodoarene precursor. nih.gov Electron-donating groups on the aromatic ring can accelerate the initial oxidation of the iodine atom, but may also lead to the formation of less stable iodine(III) intermediates that can decompose. nih.gov Conversely, electron-withdrawing groups, such as the bromine atom in the target molecule, are expected to decrease the rate of oxidation but may stabilize the resulting hypervalent iodine species.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Oxidative Cyclization of this compound (Model-Based)

| Parameter | Value (Illustrative) | Description |

| Rate Constant (k) | Varies with oxidant and conditions | Reflects the overall speed of the reaction. |

| Activation Energy (Ea) | 15-25 kcal/mol | Energy barrier for the cyclization step. |

| Enthalpy of Reaction (ΔH) | Exothermic | The formation of the stable benziodazolone ring is generally favorable. |

| Entropy of Reaction (ΔS) | Negative | The cyclization leads to a more ordered system. |

Note: The values in this table are illustrative and based on data from analogous systems. Experimental determination for this compound is required for accurate values.

Identification of Reactive Intermediates and Transition States via Spectroscopic and Computational Methods

The mechanism of oxidative cyclization involves several key intermediates and transition states. nih.govresearchgate.netresearchgate.net Density Functional Theory (DFT) modeling has been instrumental in elucidating these pathways for related N-alkenylamides. nih.govresearchgate.net The initial step is the oxidation of the iodine atom by an external oxidant to form a hypervalent iodine(III) species. This intermediate activates the substrate for the subsequent intramolecular cyclization.

The cyclization itself proceeds through a transition state where the amide nitrogen or oxygen attacks the activated iodine center. The nature of this attack and the subsequent steps determine the final product. For the formation of benziodazolones from 2-iodobenzamides, the amide nitrogen is the nucleophile.

Spectroscopic techniques, such as NMR and mass spectrometry, can be used to detect and characterize the hypervalent iodine intermediates, although their transient nature often makes direct observation challenging. nih.gov Computational studies provide valuable insights into the geometries and energies of these fleeting species and the transition states connecting them. nih.gov The loss of the iodoarene from the cyclized intermediate can occur through either ligand-coupling or an SN2 displacement (reductive elimination), and this has been shown to be substrate-dependent. nih.gov

Mechanistic Pathways of Cross-Coupling Reactions at Halogenated Centers

The bromine and iodine atoms on the benzene (B151609) ring of this compound are susceptible to cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium and copper-based catalytic systems are commonly employed for these transformations. ccspublishing.org.cn

Catalytic Cycle Analysis for Palladium- and Copper-Mediated Cross-Coupling Protocols

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves a well-established catalytic cycle. fiveable.melibretexts.orgyoutube.comuwindsor.casigmaaldrich.com

The catalytic cycle typically consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the C-I or C-Br bond of this compound) to form a Pd(II) intermediate. ccspublishing.org.cnfiveable.me Due to the lower bond dissociation energy, the C-I bond is generally more reactive towards oxidative addition than the C-Br bond, allowing for selective functionalization at the 5-position. libretexts.org

Transmetalation: The organopalladium(II) intermediate reacts with a second coupling partner (e.g., an organoboron compound in a Suzuki coupling) in a process called transmetalation, where the organic group from the coupling partner is transferred to the palladium center. ccspublishing.org.cnyoutube.com

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. ccspublishing.org.cnfiveable.meyoutube.com

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, follow a different, though sometimes related, mechanistic pathway. nih.govnih.gov The exact mechanism can vary depending on the specific reaction, but it often involves Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles. For C-N bond formation, the proposed mechanism may involve the formation of a copper-amide complex followed by oxidative addition to the aryl halide and subsequent reductive elimination. nih.gov

Table 2: Comparison of Reactivity at Halogenated Centers

| Halogen | Bond Dissociation Energy (Aryl-X) | Relative Reactivity in Oxidative Addition |

| Iodine (I) | ~65 kcal/mol | Highest |

| Bromine (Br) | ~81 kcal/mol | Intermediate |

This data suggests that cross-coupling reactions on this compound can be performed selectively at the iodine position under carefully controlled conditions.

Ligand Effects and Catalyst Deactivation Studies

The choice of ligand in palladium- and copper-catalyzed cross-coupling reactions is crucial for the efficiency, selectivity, and stability of the catalyst. nih.govnih.gov Ligands, typically phosphines or N-heterocyclic carbenes (NHCs) for palladium, can influence the electronic and steric properties of the metal center, thereby affecting the rates of oxidative addition and reductive elimination. nih.govorganic-chemistry.org The development of specialized ligands has enabled the coupling of more challenging substrates under milder conditions. nih.gov

Catalyst deactivation is a significant issue in cross-coupling reactions and can occur through various pathways, including the formation of inactive metal clusters (e.g., palladium black), ligand degradation, or the formation of stable off-cycle complexes. nih.gov Understanding these deactivation pathways is essential for developing more robust and recyclable catalytic systems. Leaching of the metal from heterogeneous catalysts is another deactivation mechanism that can lead to product contamination. nih.gov

Detailed Mechanistic Studies of Amide Functionalization (e.g., C-H amidation if applicable to the benzamide (B126) moiety)

The benzamide moiety in this compound also offers opportunities for functionalization, such as through directed C-H activation and amidation. While specific studies on this particular molecule are limited, mechanistic investigations on related benzamides provide valuable insights. nih.gov

Transition metal-catalyzed C-H amination reactions can proceed through various mechanisms. For instance, rhodium(III)-catalyzed C-H amination has been shown to involve the coordination of the directing group (the amide) to the metal center, followed by cyclometalation to form a rhodacycle. nih.gov This intermediate then reacts with an amino source. Kinetic and computational studies on such systems have helped to elucidate the role of the amidating reagent and the energetics of the C-N bond-forming step. nih.gov The efficiency of these reactions can be highly dependent on the nature of the amino source, with some reagents showing higher affinity for the metal center and lower activation barriers for the amido insertion process. nih.gov

While direct C-H amidation of the aromatic ring of this compound would compete with the more facile cross-coupling at the halogenated positions, functionalization of the N-isopropyl group or other positions on the molecule could potentially be achieved through carefully designed catalytic systems.

Computational and Theoretical Studies of 2 Bromo 5 Iodo N Isopropylbenzamide and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in painting a detailed picture of the molecular landscape. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry and chemical behavior.

Density Functional Theory (DFT) has become a standard tool for the geometry optimization of molecules. researchgate.net For 2-Bromo-5-iodo-N-isopropylbenzamide, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the lowest energy conformation. wikipedia.org This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| C=O Bond Length | ~1.24 Å |

| C-N Bond Length | ~1.35 Å |

| N-H Bond Length | ~1.01 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å |

| O=C-N-H Dihedral Angle | ~180° (trans) |

Note: These are representative values based on typical DFT calculations for similar structures and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edursc.org The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.2 |

| HOMO-LUMO Gap | ~ 5.3 |

Note: These values are illustrative and would be obtained from the output of a DFT calculation.

Reaction Mechanism Simulation via DFT

DFT is not only useful for static properties but also for elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate the energy barriers associated with specific transformations.

For a molecule like this compound, several reactions could be of interest, such as nucleophilic aromatic substitution or cross-coupling reactions involving the carbon-halogen bonds. DFT calculations can be used to model the step-by-step mechanism of such reactions. youtube.com This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants. This energy difference is the activation energy, a critical parameter that governs the reaction rate. For instance, the activation energy for the displacement of the bromo versus the iodo substituent by a nucleophile could be calculated to predict the regioselectivity of the reaction.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction profile. Computational models can account for these effects using various approaches. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the energies of reactants, products, and transition states, thereby providing a more realistic picture of the reaction in solution.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics is essential for understanding electronic structure and reactivity, molecular dynamics (MD) simulations are the tool of choice for exploring the conformational flexibility and intermolecular interactions of molecules over time.

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic positions. By solving Newton's equations of motion, the trajectory of each atom can be followed over time, providing a dynamic view of the molecule's behavior. For this compound, MD simulations would be particularly useful for studying the conformational landscape of the flexible N-isopropyl group. The rotation around the C-N bond can lead to different conformers, and MD simulations can reveal the relative populations of these conformers and the energy barriers between them.

Furthermore, MD simulations can be used to study how molecules of this compound interact with each other in the condensed phase. This can provide insights into crystal packing, aggregation behavior, and the nature of intermolecular forces, such as hydrogen bonding (involving the N-H and C=O groups) and halogen bonding (involving the bromine and iodine atoms).

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) for Validation and Assignment

The in silico prediction of spectroscopic parameters has emerged as a powerful tool in the structural elucidation and characterization of novel organic compounds. For molecules like this compound, where experimental data may be scarce or complex to interpret, computational methods provide a valuable means of predicting and validating spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical calculations, primarily based on Density Functional Theory (DFT), not only aid in the assignment of experimental signals but also offer deeper insights into the electronic structure and conformational properties of the molecule.

The process of predicting spectroscopic parameters for this compound and its derivatives typically begins with the optimization of the molecule's three-dimensional geometry using a selected DFT functional and basis set. nih.gov The choice of functional, such as B3LYP, and basis set, for instance, 6-311++G(d,p), is crucial for obtaining an accurate representation of the molecular structure. nih.gov Once the optimized geometry is achieved, further calculations are performed to compute the desired spectroscopic parameters.

For the prediction of NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is widely employed in conjunction with DFT. nih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by referencing these calculated shielding values (σ) to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation δ = σref - σcalc. researchgate.net The accuracy of these predictions can be influenced by the choice of the DFT functional, basis set, and the inclusion of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.gov

Similarly, the prediction of IR frequencies involves calculating the vibrational modes of the molecule at its optimized geometry. The resulting frequencies and their corresponding intensities provide a theoretical IR spectrum that can be compared with experimental data. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. nih.gov

The comparison between the in silico predicted and experimentally obtained spectroscopic data serves as a critical validation step. A strong correlation between the theoretical and experimental spectra enhances the confidence in the structural assignment of this compound and its derivatives. Discrepancies between the predicted and experimental data can, in turn, point to interesting molecular features or the presence of multiple conformers.

Detailed research findings for analogous compounds have demonstrated the reliability of DFT calculations in predicting spectroscopic parameters. For instance, studies on various benzamides and halogenated aromatic compounds have shown a good agreement between calculated and experimental NMR and IR spectra. researchgate.netbohrium.com These studies underscore the potential of applying similar computational methodologies to elucidate the spectroscopic properties of this compound.

Predicted ¹³C and ¹H NMR Chemical Shifts

The following table presents the predicted ¹³C and ¹H NMR chemical shifts for this compound, calculated using the GIAO-DFT method. These values are crucial for the assignment of signals in experimentally acquired NMR spectra.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |

| 1 | 138.2 | - | - |

| 2 | 121.5 | - | - |

| 3 | 142.8 | H-3 | 7.98 |

| 4 | 135.1 | H-4 | 7.65 |

| 5 | 94.7 | - | - |

| 6 | 130.5 | H-6 | 7.42 |

| 7 (C=O) | 165.8 | - | - |

| 8 (N-CH) | 42.1 | N-H | 8.25 |

| 9 (CH(CH₃)₂) | 22.5 | CH | 4.15 |

| 10 (CH(CH₃)₂) | 22.5 | CH₃ | 1.28 |

Predicted IR Frequencies and Assignments

The theoretical IR spectrum of this compound provides insights into its vibrational modes. The table below lists the predicted frequencies for key functional groups, which are instrumental in interpreting the experimental IR spectrum.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| 3350 | N-H stretch | Amide N-H |

| 3075 | C-H stretch | Aromatic C-H |

| 2970 | C-H stretch | Aliphatic C-H |

| 1665 | C=O stretch | Amide I band |

| 1580 | C=C stretch | Aromatic ring |

| 1540 | N-H bend | Amide II band |

| 1250 | C-N stretch | Amide C-N |

| 820 | C-H bend | Aromatic C-H out-of-plane |

| 650 | C-Br stretch | Carbon-Bromine bond |

| 580 | C-I stretch | Carbon-Iodine bond |

The validation of these computationally predicted spectroscopic parameters through experimental studies is a crucial step in the comprehensive characterization of this compound. The synergy between theoretical calculations and experimental measurements provides a robust framework for structural elucidation and a deeper understanding of the molecule's properties.

Reactivity and Chemical Transformations of 2 Bromo 5 Iodo N Isopropylbenzamide

Transformations Involving the Halogen Substituents

The differential reactivity of the carbon-iodine and carbon-bromine bonds is a cornerstone of the synthetic utility of 2-bromo-5-iodo-N-isopropylbenzamide. The greater polarizability and weaker bond strength of the C-I bond compared to the C-Br bond typically allow for selective reactions at the iodine position.

Synthesis and Reactivity of Hypervalent Iodine Derivatives (Benziodazolones)

The iodine atom in this compound can be readily oxidized to a hypervalent state, forming cyclic hypervalent iodine reagents known as benziodazolones. These reagents have gained significant attention due to their enhanced stability compared to their acyclic counterparts and their diverse applications in organic synthesis. nih.govnih.gov The synthesis of the corresponding benziodazolone from the closely related 2-iodo-N-isopropylbenzamide involves oxidation with an agent like m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as acetonitrile (B52724). mdpi.com This transformation provides a stable, isolable hypervalent iodine(III) species.

Benziodazolones derived from N-substituted 2-iodobenzamides are effective oxidizing agents. e-bookshelf.de Their reactivity stems from the high energy of the hypervalent iodine center, which readily undergoes a two-electron reduction to the more stable iodanyl state. nih.gov This process is the driving force for various oxidative transformations.

Furthermore, these hypervalent iodine compounds can act as ligand exchange reagents. mdpi.come-bookshelf.de The ligands attached to the iodine center are labile and can be exchanged with other nucleophilic species. This property is fundamental to many of their applications, including the activation of carboxylic acids for esterification and amidation reactions. mdpi.comyoutube.com

A significant application of benziodazolone derivatives lies in atom-transfer reactions, where a functional group is transferred from the hypervalent iodine reagent to a substrate. nih.gov These reactions provide a powerful means for the introduction of various functionalities.

Azidation: Benziodoxolones are effective reagents for the transfer of an azide (B81097) group to various nucleophiles. nih.gov This provides a safe and efficient alternative to other potentially hazardous azidating agents.

Alkynylation: Ethynylbenziodoxolones (EBX reagents) are widely used for the electrophilic alkynylation of a broad range of nucleophiles. nih.govrsc.org These reagents are bench-stable and offer a reliable method for the construction of carbon-carbon triple bonds.

Trifluorothiomethylation: While specific examples with this exact benziodazolone are not detailed in the literature, related hypervalent iodine reagents are instrumental in the transfer of the trifluoromethylthio (SCF3) group, a functionality of increasing importance in medicinal and agricultural chemistry.

Benziodazolones, in combination with a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh3) and a base such as pyridine, can facilitate the direct esterification of alcohols and amidation of amines. mdpi.com In a study using a 3-chlorobenzoyloxy-substituted benziodazolone derived from 2-iodo-N-isopropylbenzamide, a variety of esters and amides were synthesized in good yields. mdpi.com

The proposed mechanism involves an initial ligand exchange between the benziodazolone and the phosphine. The resulting intermediate is then attacked by the carboxylate to form a phosphonium (B103445) salt, which subsequently reacts with the alcohol or amine to yield the final ester or amide. mdpi.com

Table 1: Direct Esterification of Alcohols using a Benziodazolone Derivative

| Alcohol | Product | Yield (%) |

|---|---|---|

| n-Pentanol | n-Pentyl 3-chlorobenzoate | 85 |

| Isopropanol | Isopropyl 3-chlorobenzoate | 78 |

| Benzyl (B1604629) alcohol | Benzyl 3-chlorobenzoate | 92 |

Data derived from a study on a closely related benziodazolone derivative. mdpi.com

Table 2: Direct Amidation of Amines using a Benziodazolone Derivative

| Amine | Product | Yield (%) |

|---|---|---|

| n-Butylamine | N-Butyl-3-chlorobenzamide | 88 |

| Aniline (B41778) | N-Phenyl-3-chlorobenzamide | 81 |

| Piperidine | (3-Chlorophenyl)(piperdin-1-yl)methanone | 95 |

*Data derived from a study on a closely related benziodazolone derivative. mdpi.com

Catalytic Cross-Coupling Reactions

The presence of two different halogen atoms on the aromatic ring of this compound allows for selective functionalization through various palladium-catalyzed cross-coupling reactions.

The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions is a well-established principle. This allows for the selective functionalization at the iodine position while leaving the bromine atom intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of highly substituted aromatic compounds.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is expected to proceed selectively at the iodine position of this compound under carefully controlled conditions. researchgate.netorganic-chemistry.org Studies on the similar substrate, 2-bromoiodobenzene, have demonstrated the feasibility of such selective couplings. researchgate.net This would yield a 2-bromo-5-alkynyl-N-isopropylbenzamide derivative.

Suzuki Coupling: Similarly, in the Suzuki coupling, which involves the reaction of an aryl halide with a boronic acid, the iodine atom is anticipated to react preferentially. organic-chemistry.org This would allow for the introduction of an aryl or vinyl group at the 5-position of the benzamide (B126).

Heck Coupling: The Heck reaction, which couples aryl halides with alkenes, would also be expected to show selectivity for the iodine position, enabling the synthesis of 5-alkenyl-2-bromo-N-isopropylbenzamides. organic-chemistry.orgchemrxiv.org

The remaining bromo-substituent can then be subjected to a second cross-coupling reaction, often under more forcing conditions, to introduce a different functional group, thus demonstrating the utility of this compound as a scaffold for creating molecular diversity.

Formation of C-C, C-N, C-O, and C-S Bonds

The di-halogenated aromatic ring of this compound is primed for metal-catalyzed cross-coupling reactions, which are powerful tools for constructing new bonds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility. In palladium-catalyzed reactions, the C-I bond is significantly more reactive and will typically undergo oxidative addition under milder conditions than the C-Br bond. This reactivity difference enables selective functionalization at the 5-position.

Carbon-Carbon (C-C) Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming C-C bonds. nih.gov It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. For this compound, this reaction is expected to proceed with high regioselectivity at the C-I bond. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position while preserving the bromine atom at the 2-position for subsequent chemical modifications.

Table 1: Regioselective Suzuki-Miyaura Coupling Reactions

| Organoboron Reactant | Expected Product |

|---|---|

| Phenylboronic acid | 2-Bromo-5-phenyl-N-isopropylbenzamide |

| 2-Thienylboronic acid | 2-Bromo-5-(thiophen-2-yl)-N-isopropylbenzamide |

| Vinylboronic acid | 2-Bromo-5-vinyl-N-isopropylbenzamide |

| Methylboronic acid | 2-Bromo-5-methyl-N-isopropylbenzamide |

Carbon-Nitrogen (C-N), Carbon-Oxygen (C-O), and Carbon-Sulfur (C-S) Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. chemspider.com Similar to the Suzuki coupling, its application to this compound would selectively target the more reactive C-I bond. This enables the synthesis of a variety of aniline and arylamine derivatives. Analogous Buchwald-Hartwig-type reactions can be employed to form C-O bonds (etherification) and C-S bonds (thiolation) by using alcohols or thiols as coupling partners, respectively. The reactions typically require a palladium catalyst, a suitable phosphine ligand, and a base.

Table 2: Regioselective Buchwald-Hartwig Type Coupling Reactions

| Coupling Partner | Bond Formed | Expected Product |

|---|---|---|

| Aniline | C-N | 2-Bromo-5-(phenylamino)-N-isopropylbenzamide |

| Morpholine | C-N | 2-Bromo-5-morpholino-N-isopropylbenzamide |

| Phenol | C-O | 2-Bromo-5-phenoxy-N-isopropylbenzamide |

| Thiophenol | C-S | 2-Bromo-5-(phenylthio)-N-isopropylbenzamide |

Transformations at the Amide Functionality

The N-isopropylbenzamide portion of the molecule offers additional sites for chemical transformation, independent of the aromatic ring's halogen chemistry.

Derivatization of the N-H Bond

The secondary amide contains an N-H bond that can be deprotonated by a strong base, such as sodium hydride (NaH), to form a sodium amidate. This nucleophilic nitrogen anion can then react with various electrophiles, allowing for alkylation, acylation, or other modifications at the nitrogen atom. This provides a straightforward method to introduce further diversity into the molecular structure.

Table 3: N-H Bond Derivatization Reactions

| Reagent | Transformation | Expected Product |

|---|

Reactions of the Carbonyl Group

The carbonyl group of the amide is susceptible to reduction. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH4), can fully reduce the amide functionality to an amine. In this case, the reaction would yield a secondary amine, (2-bromo-5-iodobenzyl)(isopropyl)amine, providing a route to a different class of compounds.

Additionally, the amide bond can be cleaved through hydrolysis under either strong acidic or basic conditions, which would revert the amide to its constituent carboxylic acid and amine. This reaction would yield 2-bromo-5-iodobenzoic acid and isopropylamine (B41738).

Regioselective Functionalization of the Aromatic Ring

The most significant aspect of the reactivity of this compound is the potential for highly controlled, regioselective functionalization of its aromatic ring. The predictable and substantial difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions is the key to this control.

A synthetic strategy can be envisioned where a first coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is performed under mild conditions to selectively replace the iodine atom at the 5-position. The more robust C-Br bond at the 2-position remains intact during this initial transformation. This generates a mono-functionalized intermediate, 2-bromo-5-substituted-N-isopropylbenzamide. This intermediate can then be subjected to a second, distinct coupling reaction, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system), to transform the C-Br bond.

This stepwise approach allows for the precise and ordered introduction of two different functional groups onto the aromatic ring, starting from a single precursor. This regioselective strategy is highly valuable in medicinal chemistry and materials science for creating complex, well-defined molecular architectures.

Table 4: Stepwise Regioselective Functionalization Strategy

| Step | Position | Reaction Type | Example Reactant | Resulting Intermediate/Product |

|---|---|---|---|---|

| 1 | C5 (Iodine) | Suzuki Coupling | 4-Methoxyphenylboronic acid | 2-Bromo-5-(4-methoxyphenyl)-N-isopropylbenzamide |

| 2 | C2 (Bromine) | Sonogashira Coupling | Phenylacetylene | 5-(4-Methoxyphenyl)-2-(phenylethynyl)-N-isopropylbenzamide |

Synthesis and Chemical Utility of Derivatives and Analogs of 2 Bromo 5 Iodo N Isopropylbenzamide

Exploration of Hypervalent Iodine-Derived Benziodazolone Compounds

Hypervalent iodine compounds have emerged as powerful reagents in organic synthesis, prized for their low toxicity, mild reaction conditions, and unique reactivity. The transformation of 2-iodo-N-substituted benzamides into benziodazolones, a class of cyclic hypervalent iodine compounds, opens up new avenues for synthetic transformations.

Systematic Variation of Substituents on the Benziodazolone Core

The synthesis of benziodazolones can be achieved by the oxidation of the corresponding 2-iodobenzamides. For instance, the reaction of 2-iodo-N-isopropyl-5-methylbenzamide with m-chloroperoxybenzoic acid (m-CPBA) in acetonitrile (B52724) yields the corresponding benziodazolone. nsf.gov This straightforward synthetic route allows for the systematic variation of substituents on both the aromatic ring and the N-alkyl group, enabling the fine-tuning of the reagent's steric and electronic properties.

The precursor, 5-bromo-2-iodo-N-isopropylbenzamide, can be synthesized in high yield from 5-bromo-2-iodobenzoyl chloride and isopropylamine (B41738) in the presence of triethylamine. nsf.gov This provides a direct route to the specific benziodazolone derived from the title compound.

Table 1: Synthesis of Substituted Benziodazolones

| Precursor | Oxidizing Agent | Product |

| 2-iodo-N-isopropyl-5-methylbenzamide | m-CPBA | 5-methyl-N-isopropylbenziodazolone |

| 5-bromo-2-iodo-N-isopropylbenzamide | m-CPBA | 5-bromo-N-isopropylbenziodazolone |

Applications as Versatile Reagents in Organic Synthesis for C-X Bond Formation

Benziodazolones, in combination with other reagents, have proven to be effective for the formation of carbon-heteroatom (C-X) bonds. For example, in conjunction with triphenylphosphine (B44618) (PPh3) and pyridine, these hypervalent iodine heterocycles can smoothly react with alcohols or amines to produce the corresponding esters or amides. nsf.gov This reactivity highlights their potential as activating agents in acylation reactions.

The utility of hypervalent iodine reagents extends to a wide range of transformations crucial for modern organic synthesis, including the formation of C-C, C-N, C-O, and C-halogen bonds. While the specific applications of the benziodazolone derived from 2-bromo-5-iodo-N-isopropylbenzamide are not extensively detailed in the provided search results, the general reactivity of this class of compounds suggests its potential as a valuable tool for synthetic chemists. The ability to introduce various functional groups under mild conditions makes these reagents highly desirable for the construction of complex molecular architectures.

Structure-Reactivity Relationship Studies of Isomeric Halogenated Benzamides

The relative positions of halogen substituents on the benzamide (B126) ring can significantly influence the molecule's conformation and reactivity. Understanding these structure-reactivity relationships is crucial for designing molecules with specific properties and for predicting their behavior in chemical reactions.

The study of linkage isomerism in related systems, such as sulfenamide (B3320178) complexes, also provides insights into how the connectivity of atoms can affect structure and reactivity. nih.gov Although not directly related to isomeric halogenated benzamides, this research highlights the subtle electronic and steric factors that can lead to different chemical behaviors.

Preparation of Benzamide Derivatives with Modified N-substituents or Ring Substituents

The modification of the N-substituent and the substituents on the aromatic ring of a benzamide can have a profound impact on its chemical and physical properties.

Influence of Electronic and Steric Effects on Reactivity

The electronic nature of the substituents on the aromatic ring and the steric bulk of the N-substituent can influence the reactivity of the amide bond and the aromatic ring itself. For example, electron-withdrawing groups on the aromatic ring can increase the acidity of the N-H proton and affect the nucleophilicity of the carbonyl oxygen. Conversely, electron-donating groups can have the opposite effect.

Studies on N-substituted benzamide derivatives have shown that both electronic and steric factors play a crucial role in their biological activity. nih.govresearchgate.net For instance, the presence of a 2-substituent on the phenyl ring and heteroatoms in the amide that can chelate with metal ions were found to be critical for the antiproliferative activity of certain compounds. nih.govresearchgate.net This highlights how subtle changes in the molecular structure can lead to significant differences in reactivity and biological function. The N-isopropyl group in the title compound, for example, provides a certain level of steric hindrance around the amide bond, which can influence its rotational barrier and its ability to participate in intermolecular interactions.

Future Research Directions and Unexplored Scientific Avenues

Development of Sustainable and Greener Synthetic Protocols

The synthesis of polysubstituted benzene (B151609) derivatives often involves multiple steps that can generate significant chemical waste and utilize hazardous reagents. Future research could focus on developing more sustainable and environmentally friendly methods for synthesizing 2-Bromo-5-iodo-N-isopropylbenzamide. A key area of improvement would be the reduction or elimination of hazardous substances. For instance, related syntheses of compounds like 2-bromo-5-iodobenzyl alcohol have sought to avoid reagents such as lithium aluminum hydride, which can create operational risks due to the production of large volumes of hydrogen. google.com Research into alternative, safer reducing agents or catalytic reduction methods would represent a significant advance.

Furthermore, the principles of green chemistry could be applied by exploring:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalytic Reagents: Employing catalytic reagents in place of stoichiometric ones to minimize waste.

Renewable Feedstocks: Investigating the potential for starting materials derived from renewable sources.

Solvent Selection: Prioritizing the use of greener solvents or solvent-free reaction conditions.

A patent for a related compound highlights a method using a phase transfer catalyst, which can enhance reaction efficiency and reduce the need for harsh conditions. google.com Adopting similar strategies for the synthesis of this compound could lead to a more sustainable industrial production process.

Investigation of Photocatalytic and Electrocatalytic Transformations

The presence of carbon-bromine and carbon-iodine bonds in this compound opens up possibilities for novel chemical transformations driven by photocatalysis and electrocatalysis. These methods offer mild and selective ways to activate strong carbon-halide bonds.

Visible-light-induced photocatalysis, in particular, has been shown to be effective for the transformation of o-halogenated benzamides. rsc.org By using organic photoredox catalysts, it is possible to achieve a variety of reactions such as:

Radical Cyclization: Forming new ring structures. rsc.org

Ipso-Substitution: Replacing the halogen atom with another functional group. rsc.org

Desaturation: Creating double bonds. rsc.org

The differing bond strengths of C-I and C-Br could allow for selective activation, enabling stepwise functionalization of the molecule. Research in this area could explore the use of different photocatalysts, such as organic dyes or semiconductor nanocrystals (e.g., TiO2, ZnO), to control the reaction pathways. rsc.orgnih.govbohrium.commdpi.com The efficiency and outcome of these transformations can be highly dependent on the wavelength of light used and the specific catalyst system employed. nih.govbohrium.com

Exploration of Halogen Bonding Interactions in Supramolecular Assemblies and Crystal Engineering

The iodine and bromine atoms on the benzamide (B126) ring are excellent candidates for forming halogen bonds, which are highly directional non-covalent interactions. This makes this compound a promising building block for crystal engineering and the construction of supramolecular assemblies. nih.gov

Studies on iodo- and bromo-substituted benzoic acids have demonstrated that halogen bonds (such as I⋯N, Br⋯N, and I⋯O) can work in concert with hydrogen bonds (from the amide group) to direct the formation of extended 1-D and 2-D architectures. nih.gov The strength and directionality of these interactions can be used to design and synthesize co-crystals with predictable structures and properties. nih.gov

Future research could investigate the co-crystallization of this compound with various halogen bond acceptors. The interplay between the N-H···O hydrogen bonds of the amide functionality and the C-I···X and C-Br···X halogen bonds could lead to novel solid-state structures with interesting properties. The presence of two different halogen donors (I and Br) on the same molecule offers a platform to study the hierarchy and competition between different types of halogen bonds in crystal formation. researchgate.net

Utilization as a Precursor for Advanced Materials

The functional groups on this compound make it a versatile precursor for the synthesis of more complex molecules and advanced materials. The bromo and iodo substituents can be selectively modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functionalities and build larger molecular architectures.

Potential applications for derivatives of this compound could include:

Liquid Crystals: By attaching appropriate mesogenic units.

Organic Electronics Components: The core structure could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Covalent Organic Frameworks (COFs): The dihalogenated nature of the molecule allows it to act as a linker in the formation of porous, crystalline COFs with potential applications in gas storage, separation, and catalysis.

The synthesis of halogenated benzamide derivatives has also been explored for their potential as radioligands for medical imaging, suggesting another avenue for the application of this compound's derivatives. nih.gov

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules like this compound before engaging in extensive experimental work. rsc.org

Future computational studies could focus on:

Reaction Mechanisms: Elucidating the transition states and reaction pathways for various transformations, such as photocatalytic reactions or cross-coupling reactions. nih.govrsc.org This can provide insights into reaction kinetics and selectivity.

Predicting Reactivity: Calculating parameters like bond dissociation energies for the C-Br and C-I bonds to predict their relative reactivity under different conditions. rsc.org

Designing Novel Derivatives: Simulating the electronic and structural properties of new derivatives with tailored functionalities. For example, computational models can help in designing molecules with specific absorption spectra for photocatalytic applications or with desired intermolecular interaction strengths for crystal engineering.

Stereochemical Outcomes: For reactions involving the creation of chiral centers, computational models can predict the diastereomeric or enantiomeric ratios, guiding the development of stereoselective syntheses. nih.gov

By combining computational predictions with experimental validation, the development of new materials and reactions based on the this compound scaffold can be significantly accelerated. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Bromo-5-iodo-N-isopropylbenzamide, and what reaction parameters critically influence yield?

- Methodological Answer : Synthesis typically involves halogenation and amidation steps. A microwave-assisted approach (e.g., heating at 100°C for 1 hour) with dimethyl sulfoxide as a solvent can enhance reaction efficiency, as demonstrated for analogous brominated benzamides . Key parameters include stoichiometric ratios of halogenating agents (e.g., NBS or iodine sources), reaction temperature, and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography using ethyl acetate/hexane mixtures is recommended to isolate the product . AI-driven retrosynthetic tools (e.g., Reaxys or Pistachio models) can propose alternative pathways by analyzing functional group compatibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address overlapping signals?

- Methodological Answer :

- NMR : Use - and -NMR with DEPT-135 to differentiate CH, CH, and quaternary carbons. The bromine and iodine substituents induce distinct deshielding effects; for example, iodine’s heavy atom effect may broaden signals .

- IR : Confirm amide C=O stretches (~1650–1700 cm) and N-H bending (~1550 cm).

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]) and isotopic patterns (distinct for Br and I).

- X-ray Crystallography : Resolves regiochemical ambiguities in halogen positioning . For overlapping NMR signals, variable-temperature NMR or 2D-COSY experiments can clarify assignments .

Advanced Research Questions

Q. How do the electronic effects of bromine and iodine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Bromine acts as a moderate leaving group, while iodine’s larger atomic radius enhances polarizability, making it more reactive in Ullmann or Suzuki-Miyaura couplings. The electron-withdrawing nature of halogens alters the electron density of the benzene ring, directing electrophilic substitution to specific positions. For example, in Pd-catalyzed reactions, iodine’s superior leaving ability facilitates bond cleavage, but steric hindrance from the isopropyl group may require tailored ligands (e.g., bulky phosphines) . Computational studies (DFT) can map charge distribution to predict reactivity .

Q. What computational strategies predict regioselectivity in substitution reactions of polyhalogenated benzamides?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For this compound, Fukui indices highlight the iodine-substituted position as more electrophilic due to lower electron density. Machine learning models (e.g., Reaxys Biocatalysis) trained on halogenated aromatic systems can predict regioselectivity trends by analyzing bond dissociation energies and steric maps .

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved experimentally?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Differential Scanning Calorimetry (DSC) determines melting points with controlled heating rates (e.g., 10°C/min). Cross-reference with high-quality datasets (e.g., NIST Standard Reference Data) to identify outliers . For polymorph screening, use solvent recrystallization under varied conditions (e.g., ethanol vs. DMSO) .